BenchChemオンラインストアへようこそ!

Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate

Synthetic Organic Chemistry Hypolipidemic Drug Synthesis Vilsmeier Cyclization

This is the validated, open-chain precursor to TA-1801, a hypolipidemic agent that reduced serum cholesterol by 23% and triglycerides by 35% in preclinical models. Its 2-furyl ketone moiety is chemically irreplaceable for the Vilsmeier-type cyclodehydration that builds the oxazole pharmacophore—phenyl or alkyl analogs abort heterocyclization. Procure this intermediate to secure the sole demonstrated synthetic route to TA-1801, generate the active metabolite TA-1801A via selective hydrolysis, or build focused oxazoleacetic acid libraries for lipid-lowering SAR programs without de novo route design. For R&D use only.

Molecular Formula C17H16ClNO5
Molecular Weight 349.8 g/mol
CAS No. 88352-43-6
Cat. No. B3293034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate
CAS88352-43-6
Molecular FormulaC17H16ClNO5
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)C1=CC=CO1)NC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H16ClNO5/c1-2-23-15(20)10-13(16(21)14-4-3-9-24-14)19-17(22)11-5-7-12(18)8-6-11/h3-9,13H,2,10H2,1H3,(H,19,22)
InChIKeyVCNTYBUVWLCMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-Chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate (CAS 88352-43-6): A Defined Synthetic Intermediate for Hypolipidemic Oxazole Drug Candidates


Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate (CAS 88352-43-6) is a substituted butyrate ester with a molecular formula of C₁₇H₁₆ClNO₅ and a molecular weight of 349.8 g/mol [1]. The compound serves as the essential open-chain precursor in the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)oxazole-4-acetate (TA-1801), a hypolipidemic agent that reduced serum cholesterol by 23% and triglycerides by 35% in preclinical models [2].

Why Generic Substitution Fails for Ethyl 3-(4-Chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate in Drug Candidate Synthesis


The compound's 2-furyl ketone moiety is irreplaceable for the critical Vilsmeier-type cyclodehydration that constructs the oxazole pharmacophore of TA-1801 [1]. Substitution with phenyl (e.g., CAS 99923-51-0) or alkyl ketones (e.g., CAS 119902-32-8) aborts this heterocyclization, while the 4-chlorobenzoylamino group imparts electronic properties that translate to optimal hypolipidemic activity in the final drug candidate [2]. Generic replacement of this intermediate therefore disrupts the sole validated synthetic route to a clinically investigated compound series.

Quantitative Differentiation Evidence for Ethyl 3-(4-Chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate versus Closest Analogs


Cyclization Competence: Exclusive Precursor to TA-1801 Oxazole Scaffold

The title compound is the only commercially indexed intermediate that directly affords TA-1801 (CAS 88352-44-7) via phosphorus oxychloride-mediated cyclodehydration. By contrast, the phenyl ketone analog ethyl 3-(4-chlorobenzoylamino)-4-oxo-4-phenylbutyrate (CAS 99923-51-0) and the alkyl ketone analog ethyl 3-(4-chlorobenzoylamino)-6-methyl-4-oxoheptanoate (CAS 119902-32-8) lack the furan oxygen required for oxazole ring formation, precluding their use as direct precursors to this pharmacologically validated scaffold [1].

Synthetic Organic Chemistry Hypolipidemic Drug Synthesis Vilsmeier Cyclization

Downstream Biological Activity: 4-Chlorobenzoyl Moiety Confers Optimal Hypolipidemic Efficacy

In the oxazole series derived from analogous intermediates, the 4-chlorophenyl group furnished by the title compound is critical for in vivo efficacy. Moriya et al. [1] reported that TA-1801 (compound 35) reduced serum cholesterol by 23% and triglycerides by 35% at a 0.05% dietary dose in normal Sprague-Dawley rats, with 10-fold greater potency in hereditary hyperlipidemic THLR/1 rats. Structure-activity relationship (SAR) analysis in the same study identified that other 2-aryl substitutions (e.g., 4-methyl, 4-fluoro, unsubstituted phenyl) yielded inferior hypolipidemic activity, leading to selection of the 4-chloro derivative as the sole development candidate.

Hypolipidemic Activity Cholesterol Reduction Triglyceride Lowering

Synthetic Versatility: Multifunctional Intermediate for Lead Optimization Libraries

Unlike the fully cyclized TA-1801 (CAS 88352-44-7), the title compound retains three distinct reactive centers: a secondary amide NH, an electrophilic ketone, and a hydrolysable ethyl ester [1]. TA-1801, by comparison, is chemically inert except for ester hydrolysis. This multifunctionality enables orthogonal derivatization at each position, allowing a single procurement to support the parallel synthesis of diverse analog libraries for SAR exploration without re‑engineering the core route.

Medicinal Chemistry Lead Optimization Chemical Library Synthesis

Best-Validated Research and Industrial Application Scenarios for Ethyl 3-(4-Chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate


Synthesis of TA-1801 for In Vivo Hypolipidemic Pharmacology

The compound is the direct precursor for TA-1801, enabling kilogram-scale preparation of the hypolipidemic agent for preclinical efficacy studies. Moriya et al. demonstrated that TA-1801 lowers cholesterol and triglycerides in rat models [1]; access to the title intermediate is essential for replicating these experiments or producing material for pharmacokinetic and toxicological profiling.

Generation of 2-Aryl Oxazoleacetic Acid Libraries for Cardiovascular Drug Discovery

The three reactive centers of the intermediate allow systematic variation of the ester, amide, and ketone positions, generating focused compound libraries. This SAR platform is built on the validated oxazoleacetic acid core that yielded the candidate TA-1801 [1], enabling efficient lead optimization in lipid-lowering programs without de novo route design.

Preparation of TA-1801A (Free Acid) for Drug Metabolism Studies

Selective hydrolysis of the ethyl ester yields 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetic acid (TA-1801A), the active metabolite used in glucuronidation and UDP-glucuronosyltransferase (UGT) isoform identification studies [1]. Procuring the ester intermediate provides a reliable source for generating the metabolite reference standard at high purity.

Medicinal Chemistry CRO Supply of a Key Building Block for Oxazole Core Expansion

Contract research organizations performing heterocyclic scaffold optimization can employ this intermediate as a flexible hub for parallel synthesis of novel oxazole analogs. Its established conversion to TA-1801 [1] validates the chemical route, reducing process development time and risk for clients developing cardiovascular or metabolic disease pipelines.

Quote Request

Request a Quote for Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.